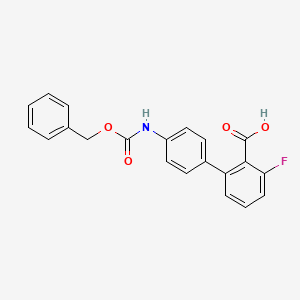
6-Amino-3-(3-methylphenyl)picolinic acid, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Amino-3-(3-methylphenyl)picolinic acid (6-AM3MP) is a compound with a molecular formula of C9H10N2O2. It is a derivative of picolinic acid, which is a naturally occurring compound found in plants, fungi, bacteria, and other organisms. 6-AM3MP is an important compound in the field of synthetic organic chemistry due to its unique properties and potential applications.
Mecanismo De Acción
6-Amino-3-(3-methylphenyl)picolinic acid, 95% is thought to act as an inhibitor of enzymes that catalyze the formation of reactive oxygen species (ROS) in cells. This inhibition is thought to occur through the binding of 6-Amino-3-(3-methylphenyl)picolinic acid, 95% to the active site of the enzyme, which prevents it from catalyzing the formation of ROS. Additionally, 6-Amino-3-(3-methylphenyl)picolinic acid, 95% has been shown to inhibit the activity of certain kinases, which are enzymes involved in signal transduction pathways.
Biochemical and Physiological Effects
6-Amino-3-(3-methylphenyl)picolinic acid, 95% has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that it can inhibit the growth of certain types of cancer cells, as well as inhibit the formation of ROS in cells. Additionally, 6-Amino-3-(3-methylphenyl)picolinic acid, 95% has been shown to have anti-inflammatory, anti-oxidant, and anti-apoptotic effects. In vivo studies have shown that it can reduce inflammation and oxidative stress in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using 6-Amino-3-(3-methylphenyl)picolinic acid, 95% in laboratory experiments is that it is a relatively inexpensive and widely available compound. Additionally, it is easy to synthesize and is amenable to a variety of chemical reactions. However, there are some limitations to using 6-Amino-3-(3-methylphenyl)picolinic acid, 95% in laboratory experiments. For example, it is a relatively unstable compound, which can make it difficult to store and use in experiments. Additionally, it is not water-soluble, which can limit its use in certain types of experiments.
Direcciones Futuras
There are a number of potential future directions for the use of 6-Amino-3-(3-methylphenyl)picolinic acid, 95%. For example, it could be used in the development of new drugs or drug delivery systems. Additionally, it could be used to study the molecular mechanisms of disease and to develop new treatments for diseases. It could also be used in the study of enzyme-catalyzed reactions and in the development of new catalysts. Finally, it could be used in the development of new fluorescent probes and fluorescent dyes.
Métodos De Síntesis
6-Amino-3-(3-methylphenyl)picolinic acid, 95% can be synthesized using several different methods. The most common method is the Mannich reaction, which involves the condensation of an aldehyde, a primary amine, and an acid chloride. This reaction produces a β-amino ketone, which is then hydrolyzed to form 6-Amino-3-(3-methylphenyl)picolinic acid, 95%. Other methods of synthesis include the use of a Grignard reaction and the use of a Wittig reaction.
Aplicaciones Científicas De Investigación
6-Amino-3-(3-methylphenyl)picolinic acid, 95% is used in a variety of scientific research applications. It is often used as a reactant in organic syntheses, as a ligand for metal complexes, and as a catalyst in chemical reactions. It has also been used in the study of enzyme-catalyzed reactions, as a substrate for enzyme-catalyzed reactions, and as a model for the study of drug-enzyme interactions. Additionally, 6-Amino-3-(3-methylphenyl)picolinic acid, 95% has been used in the study of molecular recognition, as a fluorescent probe, and as a fluorescent dye.
Propiedades
IUPAC Name |
6-amino-3-(3-methylphenyl)pyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O2/c1-8-3-2-4-9(7-8)10-5-6-11(14)15-12(10)13(16)17/h2-7H,1H3,(H2,14,15)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJNITAFVBLBKLN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=C(N=C(C=C2)N)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Amino-3-(3-methylphenyl)picolinic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














